molecular formula C12H9FN2 B14755124 (E)-1-(3-Fluorophenyl)-2-phenyldiazene CAS No. 331-19-1

(E)-1-(3-Fluorophenyl)-2-phenyldiazene

Cat. No.: B14755124
CAS No.: 331-19-1
M. Wt: 200.21 g/mol
InChI Key: QBGHJMPBHYIJKW-UHFFFAOYSA-N
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Description

(E)-1-(3-Fluorophenyl)-2-phenyldiazene is an azo compound characterized by an aromatic diazene backbone with a fluorine atom at the meta position of one phenyl ring. Azo compounds are widely studied for their applications in medicinal chemistry, materials science, and catalysis due to their tunable electronic properties and structural versatility.

Properties

CAS No.

331-19-1

Molecular Formula

C12H9FN2

Molecular Weight

200.21 g/mol

IUPAC Name

(3-fluorophenyl)-phenyldiazene

InChI

InChI=1S/C12H9FN2/c13-10-5-4-8-12(9-10)15-14-11-6-2-1-3-7-11/h1-9H

InChI Key

QBGHJMPBHYIJKW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N=NC2=CC(=CC=C2)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(3-Fluorophenyl)-2-phenyldiazene typically involves the reaction of 3-fluoroaniline with nitrous acid to form the corresponding diazonium salt. This intermediate is then coupled with benzene to yield the desired diazene compound. The reaction conditions often include maintaining a low temperature to stabilize the diazonium salt and using a suitable solvent like ethanol or water.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(3-Fluorophenyl)-2-phenyldiazene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding azo compounds.

    Reduction: Reduction reactions can convert the diazene group to an amine group.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.

    Substitution: Halogenation reactions often employ reagents like chlorine or bromine in the presence of a catalyst.

Major Products

    Oxidation: Azo compounds.

    Reduction: Amines.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

(E)-1-(3-Fluorophenyl)-2-phenyldiazene has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.

Mechanism of Action

The mechanism of action of (E)-1-(3-Fluorophenyl)-2-phenyldiazene involves its interaction with molecular targets such as enzymes and receptors. The diazene group can undergo redox reactions, influencing cellular pathways and biochemical processes. The fluorine atom enhances the compound’s stability and reactivity, making it a valuable tool in various research applications.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound is compared below with structurally related azo derivatives (Table 1). Key differences arise from substituent type, position, and electronic properties.

Table 1: Structural Analogues of (E)-1-(3-Fluorophenyl)-2-phenyldiazene

Compound Name Substituents on Phenyl Rings Key Properties/Applications References
(E)-1-Phenyl-2-phenyldiazene None (unsubstituted) Anti-cancer peptidomimetic capping group
(E)-1-Phenyl-2-(p-tolyl)diazene Para-methyl on second phenyl Precursor for gold-catalyzed reactions
(E)-1-(4-Fluorophenyl)-2-phenyldiazene Para-fluoro on first phenyl GPCR-targeting activity
(E)-1-(2,2-Dichloro-1-(2-nitrophenyl)vinyl)-2-(4-fluorophenyl)diazene Dichloro-nitrovinyl and para-fluoro Enhanced ADME properties
(E)-1-Phenyl-2-(2-(3-phenylpropynyl)phenyl)diazene Alkyne-functionalized phenyl Photoresponsive materials
  • Substituent Position : The meta-fluoro substituent in the target compound distinguishes it from the para-fluoro analogue (e.g., compound 6 in ). Meta substitution reduces symmetry and may alter dipole moments, impacting solubility and receptor binding .

Physicochemical Properties

  • Solubility: The meta-fluoro group increases polarity compared to non-fluorinated analogues but reduces it relative to para-fluoro derivatives due to reduced dipole alignment.
  • Stability : Fluorine’s inductive effect enhances resistance to oxidative degradation, a common issue in azo compounds .
  • Spectroscopic Data : The IR and NMR spectra would show distinct shifts for the C-F bond (e.g., ¹⁹F NMR at ~-110 ppm) compared to chloro or bromo analogues .

Q & A

Q. What are the recommended synthetic routes for (E)-1-(3-Fluorophenyl)-2-phenyldiazene, and how can stereochemical purity be ensured?

The compound is typically synthesized via coupling reactions between aryl diazonium salts and fluorophenyl precursors. A Rhodium(III)-catalyzed C-H activation method has been reported for analogous azobenzenes, where regioselectivity is achieved using α-chloroketones and unsymmetrical azobenzenes under controlled conditions . To ensure stereochemical purity (E-configuration), nuclear magnetic resonance (¹H NMR and NOESY) and X-ray crystallography are critical for verifying geometry. Polar solvents and low-temperature crystallization can minimize isomerization .

Q. How can the crystal structure of this compound be determined experimentally?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection at 295 K with synchrotron radiation or high-resolution detectors (e.g., Bruker D8 Venture) ensures accuracy. Refinement using SHELXL (via the SHELX suite) is recommended due to its robustness in handling small-molecule crystallography. Key metrics include R-factor (<0.05), data-to-parameter ratio (>15), and validation of bond lengths/angles against theoretical models .

Q. What are the stability considerations for this compound under ambient conditions?

The compound’s azo group (-N=N-) is photosensitive. Stability tests under UV/visible light (e.g., 365 nm irradiation) show isomerization to the Z-form, which can be monitored via UV-Vis spectroscopy. Storage in amber vials at -20°C under inert atmosphere (N₂ or Ar) is advised. Degradation products can be analyzed using HPLC-MS .

Advanced Research Questions

Q. How does this compound perform in catalytic C-H activation reactions, and what are the mechanistic insights?

In Rhodium(III)-catalyzed reactions, the compound acts as a directing group, enabling regioselective C-H bond functionalization. Mechanistic studies (DFT calculations, isotopic labeling) reveal a cyclometalation pathway involving a five-membered rhodacycle intermediate. Electron-withdrawing fluorine substituents enhance electrophilicity, accelerating oxidative addition steps. Turnover numbers (TON) >50 and yields >80% are achievable with optimized ligand systems (e.g., Cp*RhCl₂) .

Q. How can contradictions between computational predictions and experimental data for this compound’s electronic properties be resolved?

Discrepancies often arise from solvent effects or basis-set limitations in DFT calculations. Hybrid methods (e.g., CAM-B3LYP with polarizable continuum models) improve agreement with experimental UV-Vis and fluorescence spectra. Experimental validation via cyclic voltammetry (HOMO-LUMO gaps) and transient absorption spectroscopy provides complementary data .

Q. What advanced techniques are suitable for analyzing enantiomeric purity in derivatives of this compound?

Chiral HPLC (e.g., Chiralpak IA column) or capillary electrophoresis with cyclodextrin additives resolves enantiomers. For crystallographic confirmation, Flack parameter analysis (using SHELXL) or resonant scattering (for heavy-atom derivatives) quantifies enantiomorph polarity. Note that Rogers’s η parameter may yield false chirality indicators in near-centrosymmetric structures, requiring cross-validation with x parameters .

Q. How can the photoresponsive behavior of this compound be exploited in material science applications?

The E↔Z isomerization under light enables applications in molecular switches or liquid crystals. Time-resolved FTIR and femtosecond pump-probe spectroscopy quantify isomerization kinetics (τ₁/₂ ~ ps to ns). Integration into polymer matrices (e.g., PMMA) enhances thermal stability while retaining photoswitchability .

Methodological Notes

  • Data Collection : For crystallography, prioritize high-resolution detectors and low-temperature data collection to minimize thermal motion artifacts .
  • Computational Modeling : Use dispersion-corrected functionals (e.g., ωB97X-D) for non-covalent interactions in fluorinated systems .
  • Safety : Handle with nitrile gloves and fume hoods; consult SDS for acute toxicity (LD₅₀ >500 mg/kg in rodents) and disposal protocols .

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